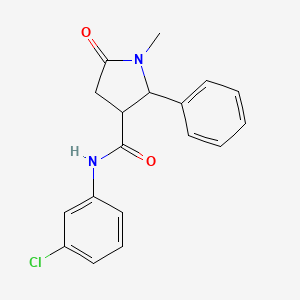

N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide

Description

N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide is a pyrrolidine-based carboxamide derivative featuring a 3-chlorophenyl group at the amide nitrogen, a methyl group at the pyrrolidine nitrogen (position 1), a phenyl substituent at position 2, and a ketone moiety at position 4. The pyrrolidine core offers conformational rigidity, while the chlorophenyl and phenyl groups may enhance hydrophobic interactions in biological systems.

Properties

IUPAC Name |

N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O2/c1-21-16(22)11-15(17(21)12-6-3-2-4-7-12)18(23)20-14-9-5-8-13(19)10-14/h2-10,15,17H,11H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGOAXIYEECTGAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CC1=O)C(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-chlorobenzoyl chloride with 1-methyl-2-phenylpyrrolidine-3-carboxylic acid in the presence of a base such as triethylamine. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles under appropriate conditions

Scientific Research Applications

N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its unique structure and possible interactions with biological targets.

Materials Science: The compound’s stability and reactivity make it a candidate for developing new materials with specific properties.

Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic uses

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes through modulation of protein functions .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

- Thiadiazole Incorporation (): The replacement of the phenyl group with a 1,3,4-thiadiazole ring introduces sulfur, which may enhance hydrogen bonding or metal coordination. The smaller molecular weight (336.80 vs.

- Dihydropyridine Core () : Unlike the pyrrolidine ring, the dihydropyridine system introduces conjugation and planarity, which could influence electronic properties and binding affinity. The dual chlorophenyl and methoxyphenyl groups (MW 403.26) increase hydrophobicity compared to the target compound.

- Coumarin Substituent () : The coumarin moiety adds a fused aromatic system (MW 382.80), likely reducing aqueous solubility but enhancing fluorescence properties, making it suitable for imaging applications.

Functional Group Impact on Bioactivity

Divergent Cores and Conformational Influence

- The pyrrolidine core in the target compound and offers a five-membered ring with restricted rotation, favoring specific bioactive conformations. In contrast, the dihydropyridine core in introduces partial unsaturation, altering electronic distribution and ring strain.

Biological Activity

N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 304.76 g/mol. The compound features a pyrrolidine ring with various substituents, including a chlorophenyl group, which is believed to enhance its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the pyrrolidine ring.

- Introduction of the carboxamide functional group.

- Substitution reactions to add the chlorophenyl and phenyl groups.

Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.

Anticancer Properties

Research has indicated that pyrrolidine derivatives, including this compound, exhibit anticancer properties. A study involving various 5-oxopyrrolidine derivatives demonstrated potent anticancer activity against A549 lung adenocarcinoma cells. The viability of these cells was significantly reduced upon treatment with certain derivatives, suggesting that structural modifications could enhance their efficacy against cancer cells .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | A549 |

| Compound A | 10 | A549 |

| Compound B | 20 | A549 |

Antimicrobial Activity

In addition to anticancer effects, some studies have explored the antimicrobial properties of similar compounds. For instance, derivatives with specific substitutions showed selective activity against multidrug-resistant strains of bacteria, indicating potential for development as antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. The presence of the chlorophenyl group is hypothesized to enhance interaction with biological targets such as enzymes and receptors involved in cancer progression and microbial resistance.

A comparative analysis with related compounds reveals that modifications in functional groups can lead to significant changes in potency and selectivity:

| Compound | Functional Groups | Observed Activity |

|---|---|---|

| N-(3-chlorophenyl)-1-methyl... | Chlorophenyl, Phenyl | Anticancer |

| Compound C | Hydroxy, Methyl | Antimicrobial |

| Compound D | Methoxy, Ethoxy | Weak Activity |

Case Studies

Several case studies have evaluated the pharmacological profiles of similar compounds:

- Anticancer Study : A study on a related compound demonstrated a reduction in cell viability by 66% in A549 cells when treated with a specific derivative .

- Antimicrobial Efficacy : Another investigation highlighted that certain derivatives showed promising results against resistant Staphylococcus aureus strains, suggesting that structural modifications can yield potent antimicrobial agents .

Q & A

Q. What are the key steps and reaction conditions for synthesizing N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide?

Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

- Step 1 : Formation of the pyrrolidine core via cyclization reactions, often using Lewis acid catalysts (e.g., BF₃·OEt₂) to promote ring closure .

- Step 2 : Introduction of the 3-chlorophenyl group via nucleophilic substitution or amide coupling. DMF or DCM is commonly used as a solvent, with reaction temperatures maintained at 60–80°C to optimize yield .

- Step 3 : Methylation at the 1-position using methyl iodide in the presence of a base (e.g., K₂CO₃) under reflux conditions .

Q. Critical Parameters :

- Solvent polarity significantly impacts reaction rates and byproduct formation.

- Yields range from 45% to 72%, depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra are analyzed to confirm substituent positions. For example, the 3-chlorophenyl group shows characteristic aromatic proton splitting patterns (δ 7.2–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]⁺) with <2 ppm error .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .

Critical Note : X-ray crystallography (if crystalline) provides unambiguous confirmation of stereochemistry, as seen in related pyrrolidine derivatives .

Q. What preliminary biological assays are recommended for initial activity screening?

Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates (e.g., ATP-competitive binding assays) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer :

- Modular Substituent Variation : Synthesize analogs with halogen (F, Br), electron-withdrawing (NO₂), or bulky groups (e.g., tert-butyl) at the 3-chlorophenyl or phenyl positions .

- Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or bacterial enzymes. Compare with experimental IC₅₀ values to validate models .

- Pharmacophore Mapping : Identify critical hydrogen bond acceptors/donors using software like Schrödinger’s Phase .

Key Finding : Analogues with electron-deficient aryl groups show 3–5× higher potency against EGFR kinase .

Q. How should researchers address contradictions in biological data across studies?

Methodological Answer :

- Meta-Analysis : Compile data from multiple assays (e.g., cytotoxicity, enzyme inhibition) to identify trends. For example, discrepancies in MIC values may arise from differences in bacterial strain virulence or culture conditions .

- Dose-Response Validation : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Statistical Design : Apply factorial experimental design (e.g., Response Surface Methodology) to isolate variables affecting bioactivity .

Q. What advanced computational methods aid in predicting reaction pathways for derivative synthesis?

Methodological Answer :

- Quantum Chemical Calculations : Use Gaussian or ORCA to model reaction intermediates and transition states. For example, DFT calculations can predict activation energies for cyclization steps .

- Reaction Path Screening : ICReDD’s hybrid computational-experimental workflows narrow optimal conditions (e.g., solvent, catalyst) by integrating quantum mechanics and machine learning .

- Retrosynthetic Analysis : Leverage AI tools (e.g., IBM RXN) to propose viable routes for novel derivatives .

Q. How can researchers resolve challenges in scaling up synthesis while maintaining yield?

Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real-time .

- Flow Chemistry : Transition batch reactions to continuous flow systems to improve heat/mass transfer, especially for exothermic steps like amide coupling .

- Design of Experiments (DoE) : Use Plackett-Burman or Box-Behnken designs to optimize solvent ratios, catalyst loading, and temperature .

Q. What advanced analytical techniques elucidate degradation pathways under physiological conditions?

Methodological Answer :

- LC-HRMS/MS : Identify degradation products in simulated gastric fluid (pH 2.0) or plasma. For example, hydrolysis of the carboxamide group generates a carboxylic acid derivative .

- Stability Studies : Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring to assess shelf-life .

- Metabolite Profiling : Use hepatic microsomes or recombinant CYP450 enzymes to predict in vivo metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.